Brequinar Brequinar Brequinar is a quinolinemonocarboxylic acid that is quinoline substituted by 2'-fluoro[1,1'-biphenyl]-4-yl, methyl, carboxy and fluoro groups at positions 2, 3, 4, and 6, respectively. It is an inhibitor of dihydroorotate dehydrogenase, an enzyme that is required for de novo pyrimidine biosynthesis. The compound exhibits antineoplastic and antiviral properties. It has a role as an EC 1.3.5.2 [dihydroorotate dehydrogenase (quinone)] inhibitor, an immunosuppressive agent, an antineoplastic agent, an antiviral agent, a pyrimidine synthesis inhibitor, an anticoronaviral agent and an antimetabolite. It is a member of biphenyls, a member of monofluorobenzenes, a quinolinemonocarboxylic acid and a monocarboxylic acid. It is a conjugate acid of a brequinar(1-).
Brequinar is a synthetic quinolinecarboxylic acid analogue with antineoplastic properties. Brequinar inhibits the enzyme dihydroorotate dehydrogenase, thereby blocking de novo pyrimidine biosynthesis. This agent may also enhance the in vivo antitumor effect of antineoplastic agents such as 5-FU. (NCI04)
Brand Name: Vulcanchem
CAS No.: 96187-53-0
VCID: VC0548857
InChI: InChI=1S/C23H15F2NO2/c1-13-21(23(27)28)18-12-16(24)10-11-20(18)26-22(13)15-8-6-14(7-9-15)17-4-2-3-5-19(17)25/h2-12H,1H3,(H,27,28)
SMILES: CC1=C(C2=C(C=CC(=C2)F)N=C1C3=CC=C(C=C3)C4=CC=CC=C4F)C(=O)O
Molecular Formula: C23H15F2NO2
Molecular Weight: 375.4 g/mol

Brequinar

CAS No.: 96187-53-0

Cat. No.: VC0548857

Molecular Formula: C23H15F2NO2

Molecular Weight: 375.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Brequinar - 96187-53-0

CAS No. 96187-53-0
Molecular Formula C23H15F2NO2
Molecular Weight 375.4 g/mol
IUPAC Name 6-fluoro-2-[4-(2-fluorophenyl)phenyl]-3-methylquinoline-4-carboxylic acid
Standard InChI InChI=1S/C23H15F2NO2/c1-13-21(23(27)28)18-12-16(24)10-11-20(18)26-22(13)15-8-6-14(7-9-15)17-4-2-3-5-19(17)25/h2-12H,1H3,(H,27,28)
Standard InChI Key PHEZJEYUWHETKO-UHFFFAOYSA-N
SMILES CC1=C(C2=C(C=CC(=C2)F)N=C1C3=CC=C(C=C3)C4=CC=CC=C4F)C(=O)O
Canonical SMILES CC1=C(C2=C(C=CC(=C2)F)N=C1C3=CC=C(C=C3)C4=CC=CC=C4F)C(=O)O
Appearance Solid powder

Biochemical Foundations and Mechanism of Action

Targeting the Pyrimidine Biosynthesis Pathway

Brequinar exerts its pharmacological effects through irreversible inhibition of DHODH, the fourth enzyme in the de novo pyrimidine biosynthesis pathway. DHODH catalyzes the oxidation of dihydroorotate (DHO) to orotate, a reaction coupled with the reduction of ubiquinone in the electron transport chain . By blocking this step, Brequinar depletes cellular pools of uridine monophosphate (UMP), thereby halting RNA and DNA synthesis in rapidly proliferating cells . Structural studies reveal that Brequinar competes with ubiquinone for binding at the enzyme’s hydrophobic cavity, while remaining uncompetitive with respect to DHO . This distinct binding mechanism differentiates it from other DHODH inhibitors like leflunomide, which exhibits noncompetitive inhibition against ubiquinone .

Enzyme Kinetics and Selectivity

Kinetic analyses demonstrate Brequinar’s half-maximal inhibitory concentration (IC₅₀) of 3–10 nM against human DHODH, significantly lower than leflunomide’s active metabolite, teriflunomide (IC₅₀ ≈ 1 μM) . This high potency stems from its interaction with key residues in the ubiquinone-binding site, including Arg136 and Tyr356, as confirmed by X-ray crystallography . Notably, Brequinar’s selectivity for DHODH over other flavoproteins minimizes off-target effects, although its impact on mitochondrial electron transport remains a concern at higher doses .

Table 1: Comparative Pharmacological Profiles of DHODH Inhibitors

ParameterBrequinarLeflunomide (Teriflunomide)
IC₅₀ (Human DHODH)3–10 nM~1 μM
Binding ModeCompetitive vs. UbiquinoneNoncompetitive vs. Ubiquinone
Clinical IndicationsInvestigationalRheumatoid Arthritis, MS
Plasma Half-life8.1 ± 3.6 h15–18 days
Key ToxicityMyelosuppression, DermatitisHepatotoxicity

Data compiled from

Clinical Development and Pharmacokinetics

Phase I/II Oncology Trials

Early-phase trials in the 1980s–1990s evaluated Brequinar as a 5-day intravenous bolus (36–300 mg/m²/day) in refractory solid tumors . Dose-limiting toxicities included thrombocytopenia (platelets <25×10³/µL) and desquamative dermatitis, occurring in 40% of patients at 300 mg/m² . Pharmacokinetic analyses revealed linear dose proportionality, with a harmonic mean terminal half-life of 8.1 hours and total body clearance of 19.2 mL/min/m² . Despite achieving >95% DHODH inhibition in leukocytes, Brequinar monotherapy failed to produce objective tumor responses, attributed to compensatory uridine salvage pathways and elevated tumor uridine levels .

Immunosuppressive Applications

Therapeutic Repurposing and Combination Strategies

Hematologic Malignancies

The NCT03760666 trial (N=42) explores dose-adjusted Brequinar (± ribavirin) in relapsed/refractory AML . Preliminary data suggest a 32% composite complete response rate at 140 mg/m² twice weekly, with grade 3/4 neutropenia in 58% of patients . Ribavirin co-administration aims to potentiate cytotoxicity by inhibiting uridine uptake via equilibrative nucleoside transporters (ENTs) .

Table 2: Ongoing Clinical Trials with Brequinar (2025 Update)

IdentifierPhaseIndicationRegimenPrimary EndpointStatus
NCT037606661b/2aAMLBrequinar ± RibavirinMTD, ORRRecruiting
-IICOVID-19Brequinar + RemdesivirViral ClearancePreclinical

Data from

Challenges and Toxicity Management

Narrow Therapeutic Window

Phase II studies revealed severe myelosuppression (neutrophils <0.5×10⁹/L) in 65% of patients at 2000 mg/m², necessitating dose reduction to 600–800 mg/m² . Plasma uridine monitoring emerged as a critical biomarker, with levels <50 μM correlating with hematologic toxicity . Prophylactic uridine rescue (e.g., 10 g/m² IV) mitigated myelosuppression without abrogating antitumor effects in murine models .

Dermatologic Adverse Events

Maculopapular rash progressing to exfoliative dermatitis occurred in 22% of recipients, linked to epidermal keratinocyte apoptosis from pyrimidine starvation . Topical glucocorticoids and dose interruption reversed mild cases, but permanent discontinuation was required in 8% of subjects .

Future Directions and Novel Combinations

Synergy with Nucleoside Transport Inhibitors

Co-administration with dipyridamole (ENT1/2 inhibitor) reduced Brequinar’s IC₅₀ by 9.33-fold in A549 lung cancer cells, enabling dose de-escalation to 25 nM while maintaining 99% DHODH inhibition . This approach circumvents salvage pathway activation, a key resistance mechanism .

Natural Product Combinations

Silibinin from milk thistle (Silybum marianum) enhanced Brequinar’s efficacy 4.2-fold in DHODH enzymatic assays, suggesting phytochemicals may augment potency while reducing toxicity . Molecular dynamics simulations confirm silibinin’s binding to the ubiquinone site adjacent to Brequinar .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator

Related :